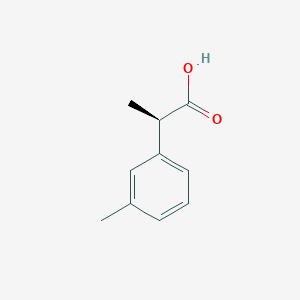

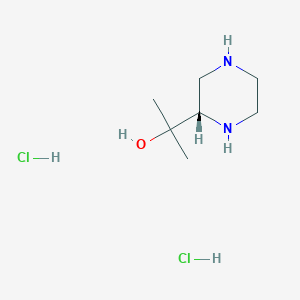

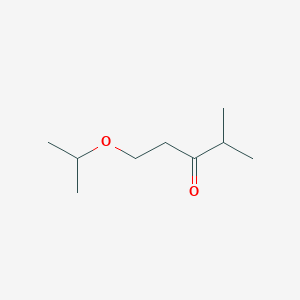

![molecular formula C12H11N5 B1428844 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 925006-64-0](/img/structure/B1428844.png)

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Descripción general

Descripción

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an organic compound that belongs to the class of phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The compound has a linear formula of C12H11N5 .

Molecular Structure Analysis

The molecular structure of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be represented by the SMILES stringCc1ccccc1-n2ncc3c(N)ncnc23 . The InChI representation is 1S/C12H11N5/c1-8-4-2-3-5-10(8)17-12-9(6-16-17)11(13)14-7-15-12/h2-7H,1H3,(H2,13,14,15) . Physical And Chemical Properties Analysis

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a solid compound . It has a molecular weight of 225.25 .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Aspects

Pyrazolo[1,5-a]pyrimidine, a structural scaffold closely related to 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been extensively studied for its broad range of medicinal properties. Researchers have leveraged its versatility in drug discovery, noting its applications as a building block in developing drug-like candidates with anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic properties. The significance of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry is underscored by structure-activity relationship (SAR) studies, highlighting the scaffold's potential in generating lead compounds for various disease targets. This research area remains ripe for exploration by medicinal chemists aiming to develop new therapeutic agents using this privileged scaffold (Cherukupalli et al., 2017).

Regio-Orientation in Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidine compounds, which share a similar core structure with 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, involves complex reactions where regio-orientation and regioselectivity are critical. The nuanced chemistry of these reactions, particularly with unsymmetrical 1,3-bielectrophilic reagents, poses challenges due to the comparable nucleophilicity of the exocyclic NH2 group and endocyclic NH in 3(5)-aminopyrazoles. This aspect has led to controversies and debates in the literature, underscoring the need for clarity and further investigation in this area (Mohamed & Mahmoud, 2019).

Hybrid Catalysts in Synthesis

The synthesis of pyrano[2,3-d]pyrimidine scaffolds, related to the pyrazolo[3,4-d]pyrimidine structure, highlights the importance of using hybrid catalysts. These catalysts, ranging from organocatalysts to nanocatalysts, facilitate the development of complex molecules with significant potential in medicinal and pharmaceutical industries. The versatility and broad applicability of pyrano[2,3-d]pyrimidine scaffolds in drug development underscore the innovative approaches in catalysis and synthetic chemistry (Parmar, Vala, & Patel, 2023).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold have been reported to act as kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and division .

Mode of Action

The mode of action of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine It’s known that pyrazolo[3,4-d]pyrimidines, a group to which this compound belongs, can mimic the adenine ring of atp, allowing these molecules to bind to the hinge region in kinase active sites . This interaction can inhibit the activity of the kinase, thereby affecting the signaling pathways that the kinase is involved in .

Biochemical Pathways

The specific biochemical pathways affected by 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Kinase inhibitors, like this compound, can affect multiple oncogenic targets and pathways . The inhibition of these kinases can disrupt the signaling pathways that promote cell proliferation and survival, thereby potentially exerting an anti-cancer effect .

Result of Action

The specific molecular and cellular effects of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine As a potential kinase inhibitor, this compound could disrupt cell signaling pathways, leading to the inhibition of cell proliferation and survival . This could potentially result in anti-cancer effects .

Propiedades

IUPAC Name |

1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c1-8-4-2-3-5-10(8)17-12-9(6-16-17)11(13)14-7-15-12/h2-7H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQJWWQVGDBSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

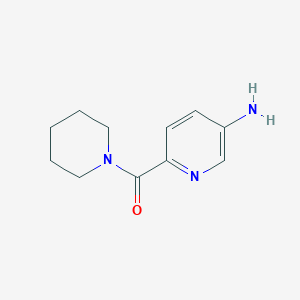

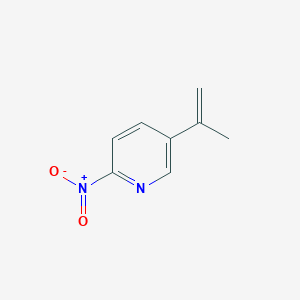

![Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate](/img/structure/B1428764.png)

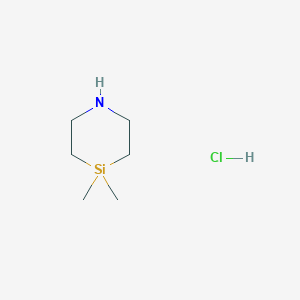

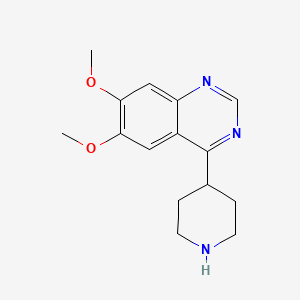

![3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1428766.png)

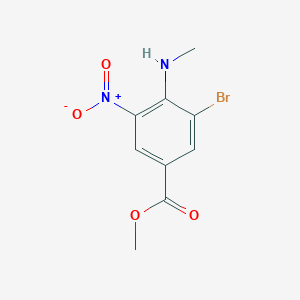

![4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline](/img/structure/B1428768.png)